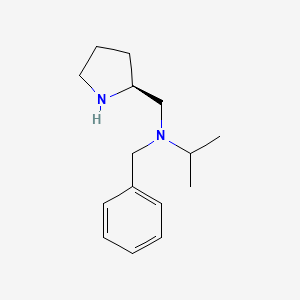
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
描述
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, commonly known as AFM13, is a synthetic small molecule that has attracted attention in scientific research due to its potential therapeutic applications. AFM13 is a bispecific antibody that binds to both CD30 and CD16A receptors, making it a promising candidate for the treatment of various CD30-positive malignancies.
作用机制
AFM13 functions as a bispecific antibody that binds to both CD30 and CD16A receptors. CD30 is a cell surface protein that is overexpressed in various malignancies, while CD16A is expressed on the surface of natural killer cells. Binding of AFM13 to CD30 leads to the activation of natural killer cells through CD16A, resulting in the destruction of tumor cells.
Biochemical and Physiological Effects:
AFM13 has been shown to induce natural killer cell-mediated cytotoxicity against CD30-positive tumor cells in vitro and in vivo. In addition, AFM13 has been shown to enhance the effectiveness of other therapies, such as checkpoint inhibitors and chemotherapy. AFM13 has also been shown to have a favorable safety profile in clinical trials, with no dose-limiting toxicities reported.
实验室实验的优点和局限性
AFM13 has several advantages for lab experiments, including its ability to induce natural killer cell-mediated cytotoxicity against CD30-positive tumor cells and its potential to enhance the effectiveness of other therapies. However, AFM13 has limitations in terms of its specificity for CD30-positive cells and its potential to induce off-target effects.
未来方向
AFM13 has several potential future directions, including its use in combination therapies for CD30-positive malignancies and its potential as a treatment for other CD30-positive diseases. In addition, further research is needed to optimize the dosing and administration of AFM13 and to identify biomarkers that can predict response to therapy. Finally, the development of next-generation bispecific antibodies that target multiple receptors may further enhance the therapeutic potential of AFM13.
科学研究应用
AFM13 has been extensively studied for its potential therapeutic applications in CD30-positive malignancies such as Hodgkin's lymphoma, anaplastic large cell lymphoma, and cutaneous T-cell lymphoma. AFM13 works by binding to both CD30 and CD16A receptors, leading to the activation of natural killer cells and subsequent destruction of tumor cells. In preclinical studies, AFM13 has demonstrated significant antitumor activity and has shown promise in overcoming resistance to other therapies.
属性
IUPAC Name |
(2S)-2-amino-N-(2-fluoro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLFDYWWCUFGE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)[C@H](C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




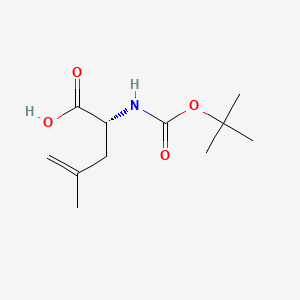
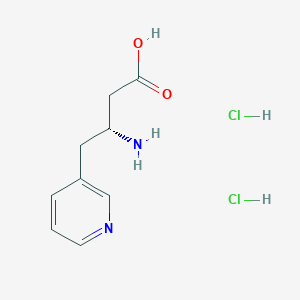
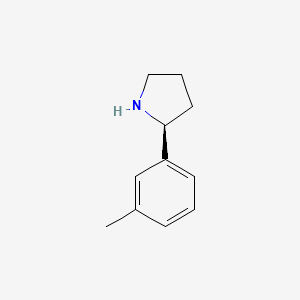
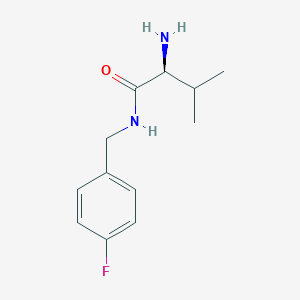
![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)

![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B3223396.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B3223399.png)
